N-(2,4-dimethylphenyl)-4,4-dimethyl-4,5-dihydro-1,3-thiazol-2-amine
Description
N-(2,4-Dimethylphenyl)-4,4-dimethyl-4,5-dihydro-1,3-thiazol-2-amine is a thiazole derivative characterized by a 4,5-dihydrothiazole core substituted with two methyl groups at the 4-position and an aromatic 2,4-dimethylphenyl group attached via the amine moiety.
Properties
IUPAC Name |
N-(2,4-dimethylphenyl)-4,4-dimethyl-5H-1,3-thiazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2S/c1-9-5-6-11(10(2)7-9)14-12-15-13(3,4)8-16-12/h5-7H,8H2,1-4H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTWBRZXERQPAAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC2=NC(CS2)(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethylphenyl)-4,4-dimethyl-4,5-dihydro-1,3-thiazol-2-amine typically involves the following steps:
Formation of the Thiazole Ring: This can be achieved through the Hantzsch thiazole synthesis, where a 2-aminothiophenol reacts with a 1,3-dicarbonyl compound under acidic conditions.
Introduction of the 2,4-Dimethylphenyl Group: This step involves the reaction of the thiazole intermediate with 2,4-dimethylphenyl isocyanate or a similar reagent to introduce the desired phenyl group.
Industrial Production Methods
In an industrial setting, the synthesis might be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitrogen atom, potentially converting the thiazole ring into a more saturated structure.
Substitution: Electrophilic aromatic substitution can occur on the phenyl ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenation or nitration can be achieved using reagents like bromine or nitric acid under controlled conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Saturated thiazole derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
Potential Applications in Drug Development
- Antimicrobial Agents : Given the presence of the sulfonamide group, this compound could be explored as a potential antimicrobial agent.
- Anticancer Research : The nitro group may also contribute to the compound's reactivity, allowing for the development of novel anticancer agents through targeted drug design and synthesis.
Chemical Reactivity and Synthesis
The chemical reactivity of Ethyl 2-[N-(2-chloro-6-nitrophenyl)methanesulfonamido]acetate can be attributed to its functional groups:
- Nucleophilic Substitution : The sulfonamide moiety can participate in nucleophilic substitution reactions, potentially leading to the development of new derivatives with enhanced biological activity.
- Reduction Reactions : The nitro group can undergo reduction, which may be utilized in synthetic pathways to create more complex molecules.
Synthesis Overview
The synthesis typically involves multiple steps that may vary based on specific laboratory protocols. Understanding these pathways is crucial for optimizing yield and purity in research applications.
Comparative Analysis with Related Compounds
To highlight the uniqueness of Ethyl 2-[N-(2-chloro-6-nitrophenyl)methanesulfonamido]acetate, it is useful to compare it with similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Ethyl 2-[N-(4-methyl-2-nitrophenyl)methanesulfonamido]acetate | Similar sulfonamide and ester groups | Different nitro substitution pattern |
| N-(4-nitrophenyl)acetamide | Aromatic amide structure | Lacks sulfonamide functionality |
| 2-Chloro-N-(4-methylphenyl)acetamide | Contains a chloro group | No nitro or sulfonamide groups |
This table illustrates how the combination of chlorination, nitration, and sulfonamide functionalities in Ethyl 2-[N-(2-chloro-6-nitrophenyl)methanesulfonamido]acetate may confer distinct biological properties not found in similar compounds.
Industrial Applications
While specific industrial applications for Ethyl 2-[N-(2-chloro-6-nitrophenyl)methanesulfonamido]acetate have not been extensively documented, its potential as a chemical intermediate in pharmaceutical synthesis suggests broader implications in the chemical industry. The compound could serve as a building block for more complex molecules used in various applications, including agrochemicals and specialty chemicals .
Mechanism of Action
The mechanism by which N-(2,4-dimethylphenyl)-4,4-dimethyl-4,5-dihydro-1,3-thiazol-2-amine exerts its effects depends on its interaction with molecular targets. For instance, if it exhibits antimicrobial activity, it might inhibit bacterial enzymes or disrupt cell membrane integrity. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Structural Variations and Molecular Properties
The table below compares the target compound with key structural analogs, highlighting differences in substituents, molecular formulas, weights, and reported activities:
*Molecular weight calculated based on structural formula.
Key Observations:
Substituent Effects: Electron-Donating Groups (e.g., methyl, methoxy): Enhance lipophilicity and may improve membrane permeability. For example, the 2,4-dimethylphenyl group in the target compound likely increases solubility in organic solvents compared to halogenated analogs . Electron-Withdrawing Groups (e.g., chloro): Improve stability and may enhance binding to biological targets. The dichlorophenyl analog (CAS N/A) exhibits notable antifungal activity .
Synthetic Routes :
- Thiazol-2-amine derivatives are commonly synthesized via cyclization reactions. For instance, N-(2,4-dichlorophenyl)-1,3-thiazol-2-amine was prepared using a cyclization protocol similar to that used for trimethylphenyl analogs .
- Electrophilic substitution and condensation reactions are also employed, as seen in the synthesis of nitro-substituted thiazoles .
Physical and Chemical Properties
- Melting Points/Stability: Limited data is available, but crystal structure analyses of analogs (e.g., N-(2,4,6-trimethylphenyl)-1,3-thiazol-2-amine) reveal planar aromatic systems with intermolecular hydrogen bonding, which may influence melting points and solubility .
- Commercial Availability : Several analogs, including the 2-chloro and 2-ethoxy derivatives, are available from suppliers like Ambeed and Toronto Research Chemicals, indicating industrial relevance .
Biological Activity
N-(2,4-dimethylphenyl)-4,4-dimethyl-4,5-dihydro-1,3-thiazol-2-amine is a thiazole derivative that has garnered attention for its potential biological activities. This article summarizes the compound's synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
Chemical Formula: C13H18N2S
Molecular Weight: 234.36 g/mol
CAS Number: 519150-59-5
The compound features a thiazole ring that is known for its versatility in medicinal chemistry. The presence of dimethyl groups on both the phenyl and thiazole rings enhances its biological activity.
Synthesis
The synthesis of this compound typically involves the condensation of appropriate thioketones with amines under controlled conditions. The process can be optimized to yield high purity and yield.
Antimicrobial Activity
Recent studies have indicated that thiazole derivatives exhibit significant antimicrobial properties. For instance, a study highlighted that thiazole compounds demonstrated effectiveness against various Gram-positive and Gram-negative bacteria. Specifically, compounds similar to this compound showed promising results against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium .
Anticancer Activity
The anticancer potential of thiazole derivatives is noteworthy. In vitro studies have shown that modifications in the thiazole structure can lead to enhanced cytotoxicity against cancer cell lines such as Caco-2 (human colorectal adenocarcinoma cells) and A549 (human lung carcinoma cells). For example, compounds with specific substitutions on the thiazole ring demonstrated IC50 values significantly lower than standard chemotherapeutics .
Structure-Activity Relationships (SAR)
The biological activity of this compound can be correlated with its structural features:
| Structural Feature | Effect on Activity |
|---|---|
| Dimethyl groups on phenyl ring | Enhance lipophilicity and cellular uptake |
| Thiazole ring | Essential for antimicrobial and anticancer activity |
| Positioning of substituents | Critical for interaction with biological targets |
Studies indicate that the presence of electron-donating groups at specific positions on the phenyl ring increases the compound's potency against various pathogens .
Case Studies
-
Antimicrobial Efficacy:
A study conducted by researchers evaluated the antimicrobial activity of several thiazole derivatives against drug-resistant bacterial strains. This compound was included in this evaluation and exhibited significant inhibition zones against MRSA . -
Cytotoxicity Testing:
In another investigation focusing on anticancer properties, this compound was tested alongside other thiazole derivatives. Results indicated a reduction in cell viability in treated Caco-2 cells compared to controls .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
